molecular formula C7HCl3FN3 B8143843 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

Cat. No.: B8143843
M. Wt: 252.5 g/mol
InChI Key: ILTXDPMYCUSDQV-UHFFFAOYSA-N
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Description

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine (CAS: 2454396-80-4; molecular formula: C₇HCl₃FN₃; molecular weight: 252.46 g/mol) is a halogenated heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core substituted with three chlorine atoms at positions 2, 4, and 7 and one fluorine atom at position 8 . This compound is stored under inert gas or at -20°C due to its sensitivity to light and moisture, and it is classified as hazardous under GHS guidelines (UN 2811, hazard class 6.1) . Its structural complexity and halogen-rich profile make it a candidate for medicinal chemistry and materials science, particularly in kinase inhibition and antiviral research .

Properties

IUPAC Name

2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl3FN3/c8-5-2-1-12-6(9)3(11)4(2)13-7(10)14-5/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTXDPMYCUSDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=N1)Cl)F)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl3FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination at Position 8

Fluorine is introduced via nucleophilic or electrophilic substitution. Post-cyclization fluorination is preferred to avoid side reactions during core formation.

Electrophilic Fluorination :

  • Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in polar aprotic solvents (e.g., acetonitrile).

  • Conditions : 80–100°C for 12–24 hours.

  • Yield : 40–55% for similar pyridopyrimidines.

Nucleophilic Fluorination :

  • Reagent : Potassium fluoride (KF) or cesium fluoride (CsF) in dimethyl sulfoxide (DMSO).

  • Limitations : Lower regioselectivity compared to electrophilic methods.

Chlorination at Positions 2, 4, and 7

Chlorination follows fluorination to prevent displacement of fluorine. Both direct and stepwise methods are employed:

Direct Chlorination :

  • Reagent : Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in dichloromethane.

  • Catalyst : Lewis acids (e.g., FeCl₃ or AlCl₃) to enhance reactivity.

  • Conditions : 0–25°C, 6–12 hours.

  • Yield : 50–65%.

Stepwise Chlorination :

  • Position 7 : Chlorination using phosphorus oxychloride (POCl₃) at reflux.

  • Positions 2 and 4 : Sequential treatment with N-chlorosuccinimide (NCS) in tetrahydrofuran (THF).

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield/Purity
Solvent Polarity High (DMF, DMSO)Enhances fluorination efficiency
Temperature 80–100°C (fluorination)
25–50°C (chlorination)
Minimizes decomposition

Catalyst Screening

CatalystHalogenation TypeYield Improvement
FeCl₃Chlorination+15–20%
Boron trifluorideFluorination+10%

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (1:4 to 1:2).

  • Recrystallization : Methanol/water mixtures to isolate crystalline product.

Characterization :

  • NMR Spectroscopy :

    • ¹H NMR : Absence of aromatic protons confirms full halogenation.

    • ¹³C NMR : Peaks at δ 150–160 ppm indicate pyrimidine carbons.

  • Mass Spectrometry : Molecular ion peak at m/z 252.46 (M⁺) aligns with the formula C₇HCl₃FN₃.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to improve safety and consistency:

  • Flow Reactor Setup :

    • Fluorination Module : Teflon-lined channels resistant to HF corrosion.

    • Chlorination Module : Glass microreactors with Cl₂ gas injection ports.

  • Throughput : 5–10 kg/day with ≥90% purity .

Chemical Reactions Analysis

Types of Reactions

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds within the pyrido[4,3-d]pyrimidine family exhibit potent anticancer properties. For instance, derivatives of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine have been investigated for their ability to inhibit specific cancer cell lines. A notable study found that this compound can selectively target mutant KRAS proteins, which are prevalent in various cancers such as pancreatic and colorectal cancer .

Case Study: KRAS Inhibition

  • Objective : Evaluate the efficacy of this compound in inhibiting KRAS G12D.
  • Methodology : The compound was tested on AsPC-1 cells (a pancreatic cancer cell line).
  • Results : The compound demonstrated significant inhibition of KRAS G12D activity and downstream signaling pathways compared to control groups .

Table 1: Summary of Anticancer Studies

Study ReferenceCancer TypeKey Findings
PancreaticSignificant inhibition of KRAS G12D activity
ColorectalSelective targeting of mutant KRAS proteins

Drug Development

The unique structure of this compound allows it to serve as a scaffold for developing novel therapeutics. Its ability to form hydrogen bonds and engage in π-stacking interactions enhances its binding affinity to target proteins.

Example Application : Development of small molecule inhibitors targeting lysosomal membrane proteins (LMPs) has shown promise in drug delivery systems. The integration of this compound into drug design can improve the efficacy of therapeutic agents by enhancing their cellular uptake and specificity .

Table 2: Potential Drug Development Applications

Application AreaDescription
Drug Delivery SystemsEnhances cellular uptake of therapeutic agents
Small Molecule InhibitorsTargets specific proteins involved in disease pathways

Research on Mechanisms of Action

Investigations into the mechanisms by which this compound exerts its biological effects have revealed insights into its interaction with cellular pathways. Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling cascades.

Mechanism Study Example :

  • Focus : Understanding how the compound activates apoptotic pathways.
  • Findings : The compound was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cells .

Mechanism of Action

The mechanism of action of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms can form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Biological Activity : Unlike the 8-fluoro-7-chloronaphthalenyl derivative , the absence of bulky aromatic groups in 2,4,7-Trichloro-8-fluoro limits its kinase inhibition (e.g., Abl kinase), as seen in pyrazolo[4,3-d]pyrimidines where NH groups are critical for binding .

Reactivity : Theoretical DFT studies on pyrazolo[4,3-d]pyrimidines reveal that halogen substituents lower HOMO-LUMO gaps (ΔE ~1.44 kcal/mol), increasing electrophilicity and reactivity . Similar behavior is expected in the target compound.

Physicochemical and Computational Comparisons

Dipole Moments and Stability:

  • Pyrazolo[4,3-d]pyrimidines exhibit dipole moments ranging from 3.100–8.420 D, with spatial alignment affecting solubility and protein interactions .
  • The trichloro-fluoro derivative likely has a higher dipole moment (~6–8 D) due to electronegative Cl/F atoms, promoting polar interactions but reducing metabolic stability .

HOMO-LUMO Analysis:

  • Narrow HOMO-LUMO gaps (~1.44 kcal/mol) in related compounds suggest similar reactivity across analogues, though trichloro substitution may further stabilize LUMO orbitals, enhancing electrophilic character .

Biological Activity

2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is a heterocyclic compound characterized by its unique molecular structure, which includes three chlorine atoms and one fluorine atom attached to a pyrido[4,3-d]pyrimidine core. Its molecular formula is C7HCl3FN3C_7HCl_3FN_3 and it has a molecular weight of approximately 252.5 g/mol . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The halogen substituents (chlorine and fluorine) enhance the compound's ability to form strong interactions with biological targets, facilitating either inhibition or modulation of biochemical pathways .

Inhibitory Effects

Research indicates that this compound acts as an inhibitor of the KRAS G12D mutation, a significant target in cancer therapy due to its role in various malignancies. This mutation is implicated in the development and progression of pancreatic and colorectal cancers . The compound's ability to selectively inhibit mutated forms of KRAS presents a promising avenue for therapeutic intervention.

Comparative Biological Activity

The biological activity of this compound can be compared with similar compounds in the pyrido[4,3-d]pyrimidine family. For instance:

Compound NameBiological ActivityKey Features
This compoundInhibitor of KRAS G12DStrong halogen interactions
2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidineEnzyme inhibitorMethyl group enhances lipophilicity
2,4-Dichloro-6-fluoropyrido[4,3-d]pyrimidineAntiviral activityDifferent substitution pattern

This table illustrates how variations in chemical structure affect biological activity and therapeutic potential.

Case Study: KRAS Inhibition

A study published in a peer-reviewed journal demonstrated the efficacy of this compound in inhibiting cell proliferation in cancer cell lines harboring the KRAS G12D mutation. The compound was tested against a panel of cancer cell lines where it showed significant reduction in cell viability at micromolar concentrations. The mechanism was attributed to the disruption of downstream signaling pathways typically activated by KRAS mutations .

Pharmacokinetics and Toxicology

Further research into the pharmacokinetics of this compound revealed favorable absorption characteristics when administered orally. Toxicological studies indicated a low toxicity profile at therapeutic doses but highlighted the need for further investigation into long-term effects and potential off-target interactions .

Q & A

Q. What are the recommended synthetic routes for 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For pyrido[4,3-d]pyrimidine scaffolds, chlorination and fluorination are critical. A common approach includes:
  • Step 1 : Condensation of substituted pyrimidine precursors with fluorinated aromatic amines under microwave-assisted conditions to enhance reaction efficiency .
  • Step 2 : Selective chlorination at positions 2, 4, and 7 using POCl₃ or PCl₅ under reflux conditions .
  • Step 3 : Purification via column chromatography (e.g., silica gel, eluent: DCM/MeOH) followed by recrystallization for high purity (>95%) .
  • Key Note : Optimize stoichiometry to avoid over-chlorination, which can lead to byproducts .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Confirm purity (≥98%) with a C18 column and UV detection at 254 nm .
  • NMR/IR : Assign peaks for Cl and F substituents (e.g., ¹⁹F NMR for fluorine environments, δ ~ -110 ppm for aryl-F; ³⁵Cl NMR for chlorine positions) .
  • Elemental Analysis : Validate C, H, N, Cl, and F percentages (e.g., ±0.3% deviation) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Waste Disposal : Segregate halogenated waste in labeled containers and coordinate with certified waste management services for incineration .
  • Emergency Measures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Q. What are the key stability considerations for storage and handling?

  • Methodological Answer :
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of Cl/F substituents .
  • Light Sensitivity : Protect from UV light using amber glassware to avoid photodegradation .

Advanced Research Questions

Q. How does the substitution pattern (Cl/F) influence bioactivity and target selectivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Cl at Position 7 : Enhances kinase inhibition (e.g., EGFR/ATX dual inhibitors) by increasing hydrophobic interactions .
  • F at Position 8 : Improves metabolic stability by reducing CYP450-mediated oxidation .
  • Experimental Validation :
  • Synthesize analogs with varying halogen positions and test in kinase assays (e.g., p38α MAPK inhibition IC₅₀ comparison) .
  • Use molecular docking to map halogen bonding with active-site residues (e.g., ATP-binding pockets) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Reproducibility Checks : Validate assays under standardized conditions (e.g., cell lines, ATP concentrations) .
  • Compound Stability : Re-test after confirming purity and storage conditions (degradants like dechlorinated byproducts may skew results) .
  • Meta-Analysis : Cross-reference datasets from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .

Q. What strategies optimize bioavailability for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetates) at position 4 to enhance solubility .
  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve plasma half-life .
  • Pharmacokinetic Profiling : Measure oral bioavailability (F > 10% in rat models) using LC-MS/MS .

Q. How to design derivatives for enhanced target selectivity (e.g., kinase vs. non-kinase targets)?

  • Methodological Answer :
  • Substituent Screening : Replace Cl/F with bulkier groups (e.g., CF₃) to sterically block off-target binding .
  • Functional Group Additions : Introduce hydrogen-bond donors (e.g., -NH₂) at position 2 to engage specific residues in kinase active sites .
  • Selectivity Assays : Test against panels of related enzymes (e.g., 50-kinase panel) to identify cross-reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine
Reactant of Route 2
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.